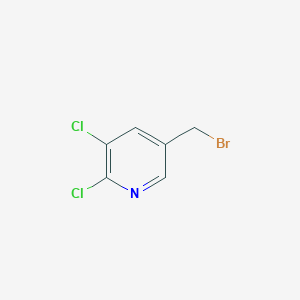

5-(Bromomethyl)-2,3-dichloropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2,3-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNMFRJFVXIEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Bromomethyl 2,3 Dichloropyridine

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromine atom on the methyl substituent of 5-(bromomethyl)-2,3-dichloropyridine is an excellent leaving group, making the benzylic-like carbon an electrophilic center ripe for attack by a wide range of nucleophiles. These reactions are fundamental for introducing diverse functional groups at the 5-position of the pyridine (B92270) ring.

The electrophilic carbon of the bromomethyl group readily undergoes substitution by various nucleophiles.

Amines : Primary and secondary amines react with this compound to form the corresponding secondary and tertiary amines, respectively. libretexts.org The reaction typically proceeds by attacking the electrophilic carbon, displacing the bromide ion. chemguide.co.uk However, the initial product, a primary or secondary amine, is itself a nucleophile and can react with another molecule of the starting material, potentially leading to a mixture of poly-alkylated products. chemguide.co.uksavemyexams.com To favor the formation of the primary amine, a large excess of ammonia (B1221849) is often used. savemyexams.com The Gabriel synthesis, using nucleophiles like the phthalimide (B116566) anion, provides an alternative route to primary amines while avoiding overalkylation. libretexts.org

Thiols : Thiolates are excellent nucleophiles and react efficiently to form thioethers. The reaction involves the displacement of the bromide to create a new carbon-sulfur bond. This transformation is a common strategy for introducing sulfur-containing moieties into organic molecules.

Alkoxides : Alkoxide ions, generated from alcohols, serve as potent nucleophiles to displace the bromide, yielding the corresponding ethers. This reaction, a variant of the Williamson ether synthesis, is a standard method for forming C-O bonds. The alkoxylation of related chloropyridines is a known transformation. google.com

Below is a table representing typical nucleophilic substitution reactions on the bromomethyl group.

| Nucleophile (Nu-H) | Product Structure | Product Class | Typical Conditions |

| R-NH₂ (Primary Amine) | 2,3-dichloro-5-((R-amino)methyl)pyridine | Secondary Amine | Base (e.g., K₂CO₃), Polar Solvent (e.g., DMF, Acetonitrile) |

| R-SH (Thiol) | 2,3-dichloro-5-((R-thio)methyl)pyridine | Thioether | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF) |

| R-OH (Alcohol) | 2,3-dichloro-5-((R-oxy)methyl)pyridine | Ether | Strong Base (e.g., NaH) to form alkoxide, Aprotic Solvent (e.g., THF) |

| NH₃ (Ammonia) | 2,3-dichloro-5-(aminomethyl)pyridine | Primary Amine | Large excess of NH₃, Polar Solvent (e.g., Ethanol) |

Nucleophilic substitution at the primary, benzylic-like carbon of this compound predominantly proceeds through an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide). chemguide.co.uk This is referred to as a "backside attack."

In this process, the carbon-nucleophile bond forms simultaneously as the carbon-bromine bond breaks. The reaction passes through a high-energy transition state where the carbon atom is transiently five-coordinate. As the reaction completes, the stereochemistry at the carbon center undergoes an inversion, often likened to an umbrella flipping inside out in the wind. Since the starting material, this compound, is achiral, this inversion is not observable unless a chiral nucleophile is used or the carbon becomes a stereocenter during the reaction.

Electrophilic Aromatic Substitution on the Dichloropyridine Ring

Electrophilic aromatic substitution (S(_E)Ar) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The feasibility and outcome of such reactions are heavily influenced by the substituents already present on the ring. wikipedia.org

Substituents on an aromatic ring are classified as either activating or deactivating based on their effect on the reaction rate compared to unsubstituted benzene. wikipedia.org

Pyridine Nitrogen : The nitrogen atom in the pyridine ring is highly electronegative and withdraws electron density from the ring through an inductive effect. This makes the pyridine ring significantly less reactive towards electrophiles than benzene.

Halogen Substituents : The chlorine atoms at the C2 and C3 positions are also deactivating. libretexts.org They withdraw electron density from the ring inductively due to their high electronegativity. libretexts.org While halogens possess lone pairs that can donate electron density through resonance, the inductive effect is dominant, leading to a net deactivation of the ring. libretexts.org

Consequently, the presence of one nitrogen atom and two chlorine atoms makes the this compound ring strongly deactivated and generally resistant to electrophilic aromatic substitution. Harsh reaction conditions are typically required for such transformations to proceed.

The position of electrophilic attack is governed by the directing effects of the existing substituents, which aim to stabilize the positively charged intermediate (the arenium ion) formed during the reaction. studysmarter.co.uk

Pyridine Nitrogen : The nitrogen atom directs incoming electrophiles to the meta-position (C4 and C6) to avoid placing a positive charge on the carbon adjacent to the already partially positive nitrogen.

Chlorine Substituents : Halogens are classified as ortho-, para-directors. libretexts.org This is because their lone pairs can stabilize the positive charge of the arenium ion intermediate via resonance when the attack occurs at these positions. libretexts.org

Cross-Coupling Reactions Utilizing Halogen Atoms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, the two chlorine atoms on the pyridine ring can serve as electrophilic partners in these transformations.

The reactivity of halogens on a pyridine ring in cross-coupling reactions is position-dependent. Halides at positions activated by the ring nitrogen (C2 and C6) are generally more reactive than those at other positions. In the case of 2,3-dichloropyridine (B146566) derivatives, the C2-chloro is significantly more reactive than the C3-chloro. Studies on the Suzuki coupling of 2,3,5-trichloropyridine (B95902) show a high degree of regioselectivity, with the reaction occurring preferentially at the C2 position. nih.gov This allows for sequential, site-selective functionalization of the pyridine ring.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid) to form a C-C bond. organic-chemistry.org It is widely used for synthesizing biaryl compounds. nih.govresearchgate.net

Stille Coupling : This reaction involves the coupling of the aryl chloride with an organotin compound (stannane). wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. wikipedia.orgnrochemistry.com

Buchwald-Hartwig Amination : This method forms a C-N bond by coupling the aryl chloride with an amine. wikipedia.orgacsgcipr.org It is a key reaction for synthesizing aryl amines, which are prevalent in pharmaceuticals. youtube.comrug.nl

The table below summarizes the expected regioselective cross-coupling at the more reactive C2 position.

| Coupling Reaction | Reagent | Catalyst/Ligand | Product Class |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand | 2-Aryl-3-chloro-5-(bromomethyl)pyridine |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ or PdCl₂(dppf) | 2-Aryl/Alkenyl-3-chloro-5-(bromomethyl)pyridine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / XPhos or other bulky phosphines | 2-(R¹R²-Amino)-3-chloro-5-(bromomethyl)pyridine |

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds, and halogenated pyridines are common substrates for these transformations. mdpi.comacs.org In the case of this compound, the two chlorine atoms on the pyridine ring serve as primary sites for such reactions.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for forming biaryl structures. harvard.eduresearchgate.net The chloro-substituents on the 2- and 3-positions of the pyridine ring can react with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. harvard.eduresearchgate.net The general mechanism involves an oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of ligands, base, and solvent is crucial for optimizing reaction conditions and yields. harvard.edu

The Heck reaction offers a method for the arylation or vinylation of alkenes. masterorganicchemistry.comorganic-chemistry.org This reaction involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgyoutube.com The 2,3-dichloro-substituents of the title compound can participate in Heck reactions with various activated alkenes. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Below is a table summarizing the expected outcomes of these cross-coupling reactions.

| Reaction Type | Coupling Partner | Typical Catalyst | Potential Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | 5-(Bromomethyl)-2-aryl-3-chloropyridine |

| Suzuki-Miyaura | Vinylboronic Acid | Pd(OAc)₂, SPhos | 5-(Bromomethyl)-3-chloro-2-vinylpyridine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 5-(Bromomethyl)-3-chloro-2-(alkenyl)pyridine |

Applications in C-C and C-Heteroatom Bond Formation

Beyond the classic Suzuki and Heck reactions, the reactive sites on this compound allow for a diverse range of C-C and C-heteroatom bond formations. The bromomethyl group is particularly reactive towards nucleophiles, facilitating the formation of new bonds at the methylene (B1212753) carbon.

C-C Bond Formation: The bromomethyl moiety can react with carbon nucleophiles, such as cyanides or enolates, in standard nucleophilic substitution reactions to extend the carbon chain. Furthermore, palladium-catalyzed reactions like the Sonogashira coupling (with terminal alkynes) or Stille coupling (with organostannanes) at the chloro positions provide robust methods for introducing new carbon-based functional groups onto the pyridine ring. mdpi.com

C-Heteroatom Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to form C-N bonds by reacting the chloro-positions with primary or secondary amines. Similarly, C-O and C-S bonds can be formed through coupling with alcohols, phenols, or thiols. The bromomethyl group also readily reacts with heteroatom nucleophiles. For example, reaction with amines yields aminomethylpyridines, while reaction with alcohols or thiols produces the corresponding ethers and thioethers.

The following table illustrates the versatility of this compound in bond formation.

| Bond Type | Reagent/Reaction | Reactive Site | Product Class |

| C-C | Arylboronic Acid (Suzuki) | C2/C3-Cl | Biaryl derivatives |

| C-C | Malononitrile (Nucleophilic Substitution) | C-Br | Dinitrile derivatives rsc.org |

| C-N | Amine (Buchwald-Hartwig) | C2/C3-Cl | Arylamine derivatives |

| C-N | Amine (Nucleophilic Substitution) | C-Br | Aminomethylpyridine derivatives |

| C-O | Alcohol (Ullmann-type coupling) | C2/C3-Cl | Aryl ether derivatives |

| C-O | Alcohol (Nucleophilic Substitution) | C-Br | Alkoxymethylpyridine derivatives |

Radical-Mediated Reactions

Nitrogen-containing heterocycles are important targets for radical-mediated functionalization, which can offer alternative pathways to traditional methods. acs.org These reactions often proceed under mild conditions and can exhibit unique selectivity.

Generation and Reactivity of Nitrogen-Centered Radicals

Nitrogen-centered radicals are highly reactive intermediates that can be generated from various precursors, including N-halo compounds or through photoredox catalysis. nih.govnih.gov For a pyridine derivative, a nitrogen-centered radical cation could potentially be formed via a single-electron transfer (SET) process. nih.gov However, a more common pathway involving pyridine derivatives is the generation of a pyridyl radical through the homolytic cleavage of a carbon-halogen bond. nih.gov In the case of this compound, reductive activation, for instance using a photocatalyst, could lead to the formation of a pyridyl radical at one of the chloro-substituted positions. nih.gov These pyridyl radicals are versatile intermediates for subsequent reactions. scripps.edu

Homolytic Aromatic Substitution (HAS) Processes

Homolytic Aromatic Substitution (HAS) is a process where a radical species adds to an aromatic ring, followed by a rearomatization step. nih.gov The electron-deficient 2,3-dichloropyridine ring is a potential substrate for HAS by nucleophilic radicals. Alternatively, if a pyridyl radical is generated from the compound itself, it can participate in intramolecular HAS if a suitable tethered aromatic ring is present, leading to cyclized products. nih.gov Intermolecular HAS can also occur, where the pyridyl radical adds to another aromatic system.

Functionalization of Pyridine Rings via Radical Pathways

Radical pathways provide powerful methods for the functionalization of pyridine rings. beilstein-journals.org The generation of a pyridyl radical from this compound can enable C-H functionalization of other molecules or addition to unsaturated systems like alkenes and alkynes. nih.gov For example, a pyridyl radical can add across a double bond in an alkene to generate a new carbon-centered radical, which can then be trapped or participate in further reactions. acs.org This allows for the introduction of alkyl or functionalized alkyl groups onto the pyridine core in positions that might be difficult to access through other means. capes.gov.br

Oxidation and Reduction Reactions of Functional Groups

The functional groups of this compound can be selectively oxidized or reduced to access a wider range of derivatives.

Oxidation: The bromomethyl group is susceptible to oxidation. Treatment with mild oxidizing agents could potentially convert the -CH₂Br group into a formyl group (-CHO), yielding 2,3-dichloro-5-formylpyridine. Stronger oxidation conditions could lead to the formation of the corresponding carboxylic acid, 5,6-dichloronicotinic acid.

Reduction: The bromomethyl group can be reduced to a methyl group (-CH₃) using various reducing agents, such as catalytic hydrogenation or hydride reagents. The chloro substituents on the pyridine ring can also be removed via reductive dehalogenation, often using a palladium catalyst with a hydrogen source. Selective reduction of one chloro group over the other may be possible depending on the reaction conditions and the electronic environment of each position. The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more forcing hydrogenation conditions.

Insufficient Information Available to Generate Requested Article

Following a comprehensive search for scholarly articles and data, it has been determined that there is insufficient publicly available scientific literature to generate a detailed and accurate article on the chemical reactivity and transformation pathways of this compound as specified in the provided outline.

The requested article was to focus on the following specific reactions:

Oxidation of the Bromomethyl Group to Carbonyls

Reduction of Halogen Atoms on the Pyridine Ring

Intramolecular Cyclization Reactions , including:

Hypervalent iodine-mediated halocyclization

Formation of cyclic heterocycles such as oxazolines, thiazolines, and morpholines

The creation of an article without specific supporting data would lead to speculation and would not meet the required standards of scientific accuracy and detail. Further research and publication in the field of synthetic organic chemistry would be necessary to provide the specific information needed to fulfill this request.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

5-(Bromomethyl)-2,3-dichloropyridine serves as a versatile building block in organic synthesis due to its distinct reactive sites. The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Simultaneously, the chlorine atoms on the pyridine (B92270) ring can participate in various cross-coupling reactions, enabling the construction of intricate molecular frameworks. This multi-faceted reactivity allows chemists to use the molecule as a scaffold, selectively modifying different positions to build complex target molecules. rsc.orgresearchgate.netchemrxiv.org

The reactivity of this compound facilitates the synthesis of a broad spectrum of chemical derivatives. The primary reaction pathway involves the nucleophilic displacement of the bromide ion from the bromomethyl group. This allows for the attachment of oxygen, nitrogen, sulfur, or carbon-based nucleophiles, leading to the formation of ethers, amines, thioethers, and extended carbon chains, respectively.

Furthermore, the dichloropyridine core can be functionalized through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net This methodology enables the formation of carbon-carbon bonds by coupling the pyridine ring with various aryl or vinyl boronic acids. nih.govresearchgate.net Such reactions are fundamental in constructing biaryl structures, which are common motifs in many complex organic molecules. The regioselective functionalization of halogenated heterocycles like this pyridine derivative is crucial for synthesizing targeted organic compounds. researchgate.net

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reactive Site | Reagents/Conditions | Resulting Functional Group/Structure |

|---|---|---|---|

| Nucleophilic Substitution | Bromomethyl Group | Nucleophiles (e.g., ROH, RNH₂, RSH) | Ethers, Amines, Thioethers |

Precursor for Pharmacologically Relevant Heterocyclic Scaffolds (Synthetic Aspects)

Heterocyclic compounds, particularly those containing a pyridine ring, are central to medicinal chemistry and drug discovery. This compound acts as a key intermediate in the synthesis of such pharmacologically relevant scaffolds. Its structure provides a foundation that can be elaborated into more complex heterocyclic systems known to possess biological activity. dntb.gov.ua The synthesis of new and safe therapeutic agents is a primary focus in medicinal science, and sulfur- or nitrogen-containing heterocycles are often at the center of this research due to their widespread presence in important medicinal compounds. nih.govnih.gov

The strategic placement of reactive groups on the this compound molecule allows for its use in intramolecular cyclization reactions to form pyridine-fused ring systems. By first substituting the bromomethyl group with a suitable nucleophile containing an additional reactive site, a subsequent cyclization reaction involving one of the chlorine atoms can be induced. This approach leads to the formation of bicyclic or polycyclic heteroaromatic systems, which are integral to many bioactive molecules. The development of catalytic protocols for the direct synthesis of ring-fused quinolines and pyridines highlights the importance of these structural motifs. rsc.org

The synthesis of molecular analogs is a cornerstone of drug development, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic properties. This compound is an ideal starting material for creating libraries of related compounds. For instance, analogs of similar structures like 5-(bromomethyl)-2-chloropyridine (B1276320) have been synthesized and shown to be potent inhibitors of enzymes such as aldehyde oxidase. biosynth.com By systematically varying the substituents introduced at the bromomethyl and chloro positions, researchers can explore structure-activity relationships (SAR) to identify compounds with enhanced potency and selectivity. This approach is a common strategy in the iterative process of designing and discovering new bioactive molecules. mdpi.com

Application in Polymer Chemistry and Functional Materials Development

The unique electronic and structural properties of the pyridine ring make it a desirable component in functional polymers and advanced materials. mdpi.com Functional polymer materials are designed to have special properties, such as specific optical, thermal, or biomedical functions. mdpi.com The incorporation of pyridine-containing units like this compound can impart specific functionalities, including altered solubility, thermal stability, and the ability to coordinate with metals.

The reactive handles on this compound allow it to be incorporated into polymer chains. The bromomethyl group can be used to initiate certain types of polymerization or can be converted into other polymerizable groups. Alternatively, the molecule can be attached to a pre-existing polymer backbone as a functional side group. The development of fluorinated polymers from perfluoropyridine, for example, demonstrates the demand for new and improved materials for advanced applications. mdpi.com

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined, higher-order structures. nih.gov The pyridine nitrogen atom in this compound can act as a hydrogen bond acceptor, while the electron-deficient aromatic ring can participate in π-stacking interactions. These features make it a potential monomer for the design of supramolecular polymers. nih.govnagoya-u.ac.jp By modifying the bromomethyl group with moieties capable of specific, directional non-covalent interactions, it is possible to guide the self-assembly of these building blocks into complex and functional supramolecular architectures, such as fibers, sheets, or gels. nih.gov

Development of Pyridine-Based Liquid Crystals

The incorporation of heterocyclic moieties, such as pyridine, into the core structures of thermotropic liquid crystals can lead to significant modifications in their mesophase behaviors and physical properties. nih.gov This is attributed to the presence of polarizable heteroatoms like nitrogen, which can influence intermolecular interactions and molecular packing. nih.gov Pyridine-based liquid crystals have garnered considerable interest as they often exhibit a wide range of mesogenic stability. nih.gov

The general structure of these liquid crystals, often described as calamitic or rod-like, typically consists of a rigid core system, flexible terminal chains (like alkoxy groups), and linking units (such as imine or ester groups). tandfonline.comresearchgate.net The pyridine ring is integrated into the rigid core. For example, a homologous series of liquid crystalline materials has been prepared featuring a heterocyclic pyridine moiety attached to a phenylbenzoate unit through Schiff base/ester linkages. mdpi.com

The synthesis of such materials involves multi-step chemical reactions. While specific synthesis routes for liquid crystals starting directly from this compound are not detailed in the provided research, compounds with similar structures serve as key building blocks. For instance, 2,5-dibromopyridine (B19318) has been utilized as a crucial starting material for synthesizing 2,5-disubstituted pyridine-based liquid crystals through reactions like the Negishi coupling. researchgate.net The bromomethyl group in this compound provides a reactive site, analogous to a bromine atom, allowing it to be a versatile precursor for elongation and modification to form the complex molecular architectures required for liquid crystalline behavior.

The mesomorphic properties of these materials are highly dependent on their molecular structure, particularly the length of the terminal alkoxy chains. tandfonline.commdpi.com Researchers have observed that increasing the chain length can induce different liquid crystalline phases, such as nematic (N) and smectic A (SmA) phases. tandfonline.commdpi.com For example, in one series of 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoates, shorter chains resulted in a nematic phase, while longer chains led to the appearance of an additional smectic A phase. tandfonline.com The thermal behavior and phase transitions of these compounds are typically characterized using techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). mdpi.com

Utilization in Organic Electronics and Photovoltaic Materials

Pyridine and its derivatives are increasingly utilized in the fields of organic electronics and photovoltaics due to their distinct electronic properties. rsc.orgnumberanalytics.com The pyridine ring is electron-deficient, which makes its derivatives suitable for use as electron-transporting materials (ETMs) in devices like organic light-emitting diodes (OLEDs). rsc.orgrsc.org This property facilitates the injection and movement of electrons, which is crucial for the efficient operation of these devices. rsc.orgrsc.org

In OLEDs, pyridine-based ETMs can improve current efficiency, external quantum efficiency, and thermal stability. rsc.org The frontier energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of these materials can be tuned by modifying the aromatic π-conjugated moieties attached to the pyridine unit. rsc.org This tuning allows for the creation of materials with deep HOMO levels to block holes and appropriate LUMO levels for smooth electron injection. rsc.org For instance, a series of bis-terpyridine isomers were investigated, revealing that the peripheral pyridine rings deepen the ionization potential due to their electron-withdrawing nature, while intermolecular hydrogen bonds enhance electron mobility. rsc.org An OLED using one such derivative as an electron-transporter exhibited a high power efficiency of 104 lm W⁻¹ and an external quantum efficiency of 23.5%. rsc.org Compounds based on 3,5-dicyanopyridine motifs have also been synthesized as electron-transporting semiconductors, showing high triplet energies and achieving high efficiencies in OLEDs. rsc.org

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), pyridine derivatives have been employed to enhance device performance and stability. rsc.orgresearchgate.net They can be used as additives or for interface passivation. acs.orgresearchgate.net The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate with uncoordinated lead ions (Pb²⁺) at the perovskite surface, which are common defect sites. acs.org This passivation reduces non-radiative recombination, leading to improved photovoltaic performance. acs.org For example, the use of dimethylpyridine-3,5-dicarboxylate (DPDC) as an interface passivator in inverted PSCs increased the power conversion efficiency (PCE) from 18.64% to a champion value of 21.37%. acs.org Furthermore, the hydrophobic nature of some pyridine derivatives can enhance the moisture stability of the perovskite film, improving the long-term durability of the solar cells. acs.orgresearchgate.net

The structure of this compound, with its electron-withdrawing chloro groups and the pyridine ring itself, makes it a promising building block for designing advanced materials in these applications. The reactive bromomethyl group allows for its incorporation into larger molecular or polymeric systems tailored for specific electronic functions. google.com

Intermediate in the Synthesis of Agrochemicals and Fine Chemicals

The pyridine ring is a significant structural scaffold found in a vast number of commercial agrochemicals, including fungicides, insecticides, and herbicides. nih.govresearchgate.netwikipedia.org The versatility of the pyridine core allows for extensive chemical modification, leading to the discovery of new active ingredients with improved efficacy and specific modes of action. researchgate.net Halogenated pyridine derivatives, in particular, are critical intermediates in the synthesis of many of these complex molecules. nih.gov

This compound serves as a valuable intermediate due to its multiple reactive sites. The chlorine atoms on the pyridine ring and the bromine atom on the methyl group can be selectively targeted in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, to build more complex structures. This multi-functional nature allows chemists to efficiently construct target molecules.

A structurally similar compound, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), is a key intermediate for several major crop-protection products, such as the herbicide haloxyfop-methyl. nih.gov The synthesis of these agrochemicals often relies on the availability of such highly functionalized pyridine building blocks. The presence of chlorine and bromine atoms in this compound makes it an analogous and potentially crucial precursor for a new generation of agrochemicals. The main use of pyridine itself is as a precursor to the herbicides paraquat (B189505) and diquat, and the first step in synthesizing the insecticide chlorpyrifos (B1668852) involves the chlorination of pyridine. wikipedia.orgchempanda.com

The development of synthetic routes to functionalized pyridines is an active area of research. For example, methods have been developed for synthesizing 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine, highlighting the industrial importance of such halogenated intermediates. google.com Similarly, bromomethylpyridines are known intermediates for pharmaceuticals, such as in the synthesis of rupatadine. researchgate.net The combination of chloro and bromomethyl functionalities on a single pyridine ring, as seen in this compound, provides a powerful tool for chemists in both the agrochemical and fine chemical industries to create novel and patentable compounds. researchgate.net

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of 5-(Bromomethyl)-2,3-dichloropyridine, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons: those on the pyridine (B92270) ring and those in the bromomethyl group.

The protons of the bromomethyl (-CH₂Br) group are anticipated to appear as a singlet in the spectrum. This signal is typically found in the range of δ 4.5-5.0 ppm. The significant downfield shift from typical aliphatic protons is due to the deshielding effect of the adjacent electronegative bromine atom.

The pyridine ring contains two aromatic protons. These protons are chemically non-equivalent and are expected to appear as two separate signals, likely as doublets due to spin-spin coupling. The proton at the C4 position (adjacent to two chlorine-substituted carbons) would likely appear at approximately δ 7.8-8.0 ppm. The proton at the C6 position would be expected at a slightly more downfield position, around δ 8.3-8.5 ppm, influenced by the adjacent nitrogen atom. The coupling constant between these two protons (⁴J H-H) would be small, typically in the range of 2-3 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂Br | 4.5 - 5.0 | Singlet |

| H4 (ring) | 7.8 - 8.0 | Doublet |

Note: Data is predicted based on analogous structures and general NMR principles, as specific experimental data is not widely published.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected.

The carbon of the bromomethyl (-CH₂Br) group is expected to have a chemical shift in the range of δ 30-35 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). The carbons directly bonded to the electronegative chlorine atoms (C2 and C3) are expected to be significantly deshielded. The carbon attached to the bromomethyl group (C5) will also be influenced.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Br | 30 - 35 |

| C5 | 125 - 130 |

| C4 | 138 - 142 |

| C6 | 148 - 152 |

| C2 | 150 - 155 |

Note: Data is predicted based on analogous structures and general NMR principles, as specific experimental data is not widely published.

Two-dimensional NMR techniques such as the Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment are powerful tools for confirming structural assignments. These experiments establish correlations between directly bonded protons and carbon atoms.

For this compound, an HMQC spectrum would show a correlation peak between the proton signal of the -CH₂Br group (around δ 4.5-5.0 ppm) and the carbon signal of the same group (around δ 30-35 ppm). Similarly, it would show correlations between the aromatic proton at C4 and the C4 carbon, as well as the proton at C6 and the C6 carbon. This technique is invaluable for unambiguously assigning the respective proton and carbon signals of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial information about the functional groups and molecular vibrations present in this compound.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the -CH₂Br group would be observed between 2850 and 3000 cm⁻¹.

C=C and C=N Stretching: The characteristic ring stretching vibrations for the pyridine moiety, involving both C=C and C=N bonds, typically occur in the 1400-1600 cm⁻¹ region.

CH₂ Bending: The scissoring and wagging vibrations of the methylene (B1212753) (-CH₂) group are expected in the 1400-1450 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.

C-Cl Stretching: The vibrations associated with the carbon-chlorine bonds are strong and typically found in the 600-800 cm⁻¹ range. The presence of two C-Cl bonds would likely result in multiple bands in this region.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| CH₂ Scissoring | 1400 - 1450 |

| C-Cl Stretch | 600 - 800 |

Note: Frequencies are predicted based on characteristic group frequencies.

While experimental IR and Raman spectra for this compound are not extensively documented, theoretical calculations provide a powerful means of predicting and interpreting vibrational spectra. derpharmachemica.comnih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the harmonic vibrational frequencies of molecules. scirp.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds such as this compound. In electron ionization mass spectrometry (EI-MS), the analysis provides both the mass of the intact molecular ion and a distinct fragmentation pattern that serves as a molecular fingerprint.

Molecular Ion and Isotopic Pattern: The molecular formula of this compound is C₆H₄BrCl₂N, corresponding to a monoisotopic mass of approximately 238.88 atomic mass units. A key feature in the mass spectrum of this compound is the complex and characteristic isotopic pattern of its molecular ion peak (M⁺). This complexity arises from the natural abundance of isotopes for both bromine (⁷⁹Br, ~50.69%; ⁸¹Br, ~49.31%) and chlorine (³⁵Cl, ~75.77%; ³⁷Cl, ~24.23%). The presence of one bromine and two chlorine atoms results in a cluster of peaks for the molecular ion and any fragment containing these halogens, with predictable relative intensities. The most abundant peak in the molecular ion cluster would correspond to the ion containing the most abundant isotopes, [C₆H₄⁷⁹Br³⁵Cl₂N]⁺.

Fragmentation Pathways: The fragmentation of this compound is dictated by the relative strengths of its chemical bonds. The carbon-bromine bond in the bromomethyl group is the most labile site, readily undergoing homolytic or heterolytic cleavage upon ionization.

The primary and most significant fragmentation event is the loss of a bromine radical (Br•) from the molecular ion. This cleavage is highly favored due to the stability of the resulting cation, the (2,3-dichloropyridin-5-yl)methyl cation. blogspot.combrainly.com This cation is analogous to the benzyl (B1604629) cation and is stabilized by the aromatic pyridine ring. Consequently, the peak corresponding to the [M-Br]⁺ fragment is expected to be the base peak (the most intense peak) in the spectrum. blogspot.comucla.edu

Further fragmentation of the [M-Br]⁺ ion can occur through the loss of a molecule of hydrogen chloride (HCl), followed by subsequent cleavages of the pyridine ring. Other potential, though less significant, fragmentation pathways could involve the initial loss of a chlorine radical or the cleavage of the pyridine ring itself. jcsp.org.pknih.gov

Below is a table summarizing the expected major fragments in the electron ionization mass spectrum of this compound.

| Fragment Ion | Proposed Structure | m/z (mass/charge ratio) | Significance |

| [C₆H₄BrCl₂N]⁺ | Molecular Ion (M⁺) | ~239, 241, 243, 245 | Confirms molecular weight and elemental composition through isotopic pattern. |

| [C₆H₄Cl₂N]⁺ | [M-Br]⁺ | ~160, 162, 164 | Expected base peak due to the formation of a stable pyridinylmethyl cation. blogspot.combrainly.com |

| [C₅H₃Cl₂N]⁺ | [M-CH₂Br]⁺ | ~146, 148, 150 | Loss of the bromomethyl group. |

| [C₆H₃ClN]⁺ | [M-Br-HCl]⁺ | ~124, 126 | Subsequent loss of HCl from the base peak. |

| [C₅H₂N]⁺ | Pyridine ring fragment | ~76 | Result of significant ring fragmentation. |

Note: The listed m/z values correspond to the major isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N) and will appear as clusters.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly documented, the expected structural parameters and packing motifs can be inferred from analyses of closely related substituted pyridine compounds. nih.goviucr.orgnih.gov

An XRD analysis of this compound would provide crucial information regarding its molecular geometry and intermolecular interactions in the solid state.

Molecular Geometry: The core of the molecule is the pyridine ring, which is expected to be essentially planar, consistent with its aromatic character. wikipedia.org The chlorine atoms at positions 2 and 3, and the bromomethyl group at position 5, would be substituents on this planar ring. XRD would precisely measure all bond lengths, bond angles, and torsion angles. For instance, it would confirm the sp² hybridization of the ring carbons and nitrogen and the sp³ hybridization of the methylene carbon. nih.gov

Intermolecular Interactions and Crystal Packing: The arrangement of molecules within the crystal lattice is governed by non-covalent interactions. For this compound, several types of interactions are anticipated to play a significant role in stabilizing the crystal structure:

π–π Stacking: The electron-deficient nature of the dichloropyridine ring would facilitate attractive π–π stacking interactions between adjacent molecules, likely in an offset or antiparallel-displaced orientation to maximize stability. researchgate.net

Halogen Bonding: The electrophilic regions on the chlorine and bromine atoms could form halogen bonds with the nucleophilic nitrogen atom of a neighboring pyridine ring (e.g., C-Cl···N or C-Br···N). iucr.org

The table below presents expected crystallographic parameters based on data from similar dichloropyridine structures. nih.govnih.gov

| Parameter | Expected Value / Feature | Information Provided |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Defines the symmetry operations within the unit cell. |

| C-Cl Bond Length | ~1.73 - 1.75 Å | Typical length for a C(sp²)-Cl bond. |

| C-Br Bond Length | ~1.93 - 1.97 Å | Typical length for a C(sp³)-Br bond. |

| Pyridine Ring | Planar | Confirms aromaticity. |

| Intermolecular Interactions | π–π stacking, Halogen bonding, C-H···N/Cl bonds | Explains the stability and packing of the crystal lattice. iucr.orgresearchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize chemical species that possess one or more unpaired electrons, such as free radicals. numberanalytics.com The parent molecule, this compound, is a diamagnetic, closed-shell molecule and therefore does not have any unpaired electrons. As such, it is "ESR-silent" and cannot be directly studied by this technique.

The utility of ESR spectroscopy in the context of this compound lies in its ability to study radical intermediates that can be generated from it. ciqtekglobal.comlibretexts.org The most probable radical species to be formed is the (2,3-dichloropyridin-5-yl)methyl radical . This radical can be generated through the homolytic cleavage of the weak C-Br bond, a process that can be initiated by UV photolysis or by reaction with a radical initiator. le.ac.ukrsc.org

Hypothetical ESR Spectrum: If the (2,3-dichloropyridin-5-yl)methyl radical were generated and analyzed by ESR, its spectrum would provide detailed information about its electronic structure.

g-value: The spectrum would exhibit a signal centered at a g-value close to that of a free electron (~2.0023), typical for a carbon-centered organic radical.

Hyperfine Coupling: The primary feature of the spectrum would be the hyperfine structure, which arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei. The major couplings would be to the two equivalent protons of the methylene (-CH₂•) group. This would split the signal into a 1:2:1 triplet. Each line of this triplet would be further split by the nitrogen atom of the pyridine ring (¹⁴N, nuclear spin I=1), resulting in a "triplet of triplets." Smaller couplings to the protons on the pyridine ring might also be resolved under high-resolution conditions, adding further complexity to the spectrum.

ESR spectroscopy would thus be a powerful tool to confirm the formation of this radical, map the distribution of the unpaired electron (spin density), and study its stability and reactivity. nih.gov

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For organic molecules like this compound, the absorption pattern is determined by the nature of its electronic structure, particularly the π-electron system of the pyridine ring. wikipedia.org

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the dichloropyridine chromophore. Two main types of transitions are anticipated:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. For unsubstituted pyridine, a strong π → π* transition is observed around 251 nm. wikipedia.orgresearchgate.net

n → π* Transitions: This is a lower-energy, lower-intensity transition involving the promotion of an electron from one of the nitrogen atom's non-bonding lone pair orbitals (n) to an antibonding π* orbital. In pyridine, this transition is often observed as a shoulder or a separate band at longer wavelengths, around 270 nm. libretexts.org

The substituents on the pyridine ring—two chlorine atoms and a bromomethyl group—act as auxochromes and are expected to modify the absorption profile compared to unsubstituted pyridine. Halogen substituents typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) on the π → π* transitions of aromatic rings. docbrown.info Therefore, the absorption maxima (λmax) for this compound are predicted to occur at slightly longer wavelengths than those for pyridine itself.

The table below summarizes the expected electronic transitions for the compound.

| Type of Transition | Orbitals Involved | Expected λmax Range (in nm) | Expected Molar Absorptivity (ε) |

| π → π | Promotion of a π-bonding electron to a π-antibonding orbital | 255 - 270 | High (~2,000 - 10,000 L·mol⁻¹·cm⁻¹) wikipedia.orglibretexts.org |

| n → π | Promotion of a non-bonding electron (N lone pair) to a π-antibonding orbital | 270 - 290 | Low (< 2,000 L·mol⁻¹·cm⁻¹) libretexts.orglibretexts.org |

Note: The exact λmax values and molar absorptivities would be dependent on the solvent used for the analysis.

Computational and Theoretical Studies of 5 Bromomethyl 2,3 Dichloropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict molecular properties and reactivity.

Optimization of Molecular Geometries and Conformational Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 5-(Bromomethyl)-2,3-dichloropyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies, particularly focusing on the rotation around the C-C single bond connecting the bromomethyl group to the pyridine (B92270) ring.

Hypothetical Optimized Geometric Parameters

| Parameter | Value |

|---|---|

| C2-C3 Bond Length (Å) | 1.398 |

| C3-C4 Bond Length (Å) | 1.390 |

| C4-C5 Bond Length (Å) | 1.385 |

| C5-C6 Bond Length (Å) | 1.395 |

| C6-N1 Bond Length (Å) | 1.335 |

| N1-C2 Bond Length (Å) | 1.340 |

| C5-C7 Bond Length (Å) | 1.510 |

| C7-Br Bond Length (Å) | 1.950 |

| C2-Cl Bond Length (Å) | 1.740 |

| C3-Cl Bond Length (Å) | 1.735 |

| C2-C3-C4 Angle (°) | 119.5 |

| C3-C4-C5 Angle (°) | 120.0 |

| C4-C5-C6 Angle (°) | 118.5 |

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. Each predicted frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for the identification and characterization of the compound.

Hypothetical Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3080 | C-H stretch (pyridine ring) |

| 2950 | C-H stretch (methyl group) |

| 1580 | C=C/C=N stretch (pyridine ring) |

| 1450 | CH₂ scissoring |

| 1100 | C-Cl stretch |

| 780 | C-Cl stretch |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Hypothetical FMO Properties

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of charge delocalization and hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the bonding and the extent of electron delocalization within the pyridine ring and between the ring and its substituents.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in predicting the sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom and positive potential around the hydrogen atoms and the bromomethyl group.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. It is employed to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would provide insights into its photophysical properties.

Hypothetical TD-DFT Results

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|

| 4.50 | 275 | 0.15 | HOMO -> LUMO |

| 5.10 | 243 | 0.08 | HOMO-1 -> LUMO |

Excitation Energies and UV-Vis Spectral Predictions

No dedicated studies presenting the calculated excitation energies or predicted UV-Vis spectra for this compound were identified. While general principles of computational chemistry allow for such predictions, specific research applying these methods to this particular compound has not been published.

Quantum Chemical Descriptors and Reactivity Indices

There is a lack of published data concerning the quantum chemical descriptors and reactivity indices specifically for this compound. Although computational studies on the parent compound, 2,3-dichloropyridine (B146566), have been conducted to determine properties like the HOMO-LUMO gap, these findings cannot be directly extrapolated to the bromomethyl-substituted derivative. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net

Computational Simulations of Reaction Mechanisms and Transition States

A search for computational simulations detailing the reaction mechanisms and transition states involving this compound yielded no specific results. While Density Functional Theory (DFT) is a common approach to explore reaction mechanisms for pyridine derivatives, no such studies have been published for this exact molecule. researchgate.net

Wavefunction Analysis and Topological Studies (e.g., Atoms in Molecules Theory)

No literature was found that performs a wavefunction analysis or applies topological methods, such as the Atoms in Molecules (AIM) theory, to this compound. Consequently, there is no available data on the topological properties of the electron density for this compound.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-(bromomethyl)-2,3-dichloropyridine and its derivatives presents opportunities for methodological innovation, focusing on sustainability, efficiency, and selectivity.

Catalyst Design for Enhanced Selectivity and Efficiency

The primary route to this compound involves the radical bromination of 2,3-dichloro-5-methylpyridine. Future research will likely focus on the design of novel catalysts to improve the selectivity and efficiency of this transformation. The use of N-bromosuccinimide (NBS) is a common method for benzylic bromination. wikipedia.orgyoutube.commasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism, which can be initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. masterorganicchemistry.comdigitellinc.com

Key areas for catalyst development include:

Heterogeneous Catalysts: Designing solid-supported catalysts could simplify product purification and catalyst recycling, aligning with green chemistry principles. Materials such as functionalized silica, zeolites, or metal-organic frameworks (MOFs) could be explored as supports for radical initiators or bromine-activating species.

Photocatalysts: Visible-light photocatalysis offers a mild and environmentally friendly alternative to traditional radical initiation methods. digitellinc.comorganic-chemistry.org The development of efficient and reusable photocatalysts could enable the selective activation of the benzylic C-H bond in 2,3-dichloro-5-methylpyridine, minimizing side reactions and improving energy efficiency.

Metal-Based Catalysts: While radical bromination is common, exploring metal-catalyzed C-H activation and functionalization pathways could offer alternative routes with different selectivity profiles.

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Ease of separation, reusability, reduced waste | Development of supported radical initiators or bromine-activating catalysts. |

| Photocatalysts | Mild reaction conditions, high selectivity, sustainable | Design of efficient visible-light active catalysts for selective C-H bromination. |

| Metal-Based Catalysts | Alternative reactivity and selectivity | Exploration of transition metal complexes for directed C-H functionalization. |

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry presents a promising avenue for the safe, scalable, and continuous synthesis of this compound. mdpi.commdpi.comyoutube.com The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, which is particularly advantageous for highly exothermic or fast reactions like radical bromination. allfordrugs.com

Future research in this area could focus on:

In-line Purification: Incorporating in-line purification techniques, such as solid-phase scavenger resins or continuous crystallization, would enable the direct isolation of the high-purity product.

Automated Optimization: Utilizing automated flow systems with real-time reaction monitoring can facilitate rapid optimization of reaction parameters, such as temperature, residence time, and reagent stoichiometry, to maximize yield and minimize byproduct formation. youtube.com

Exploration of Chemo- and Regioselective Transformations for Complex Molecular Assembly

The presence of multiple reactive sites—the bromomethyl group and the chlorinated pyridine (B92270) ring—makes this compound a valuable scaffold for the synthesis of complex molecules. Future research will undoubtedly delve into the chemo- and regioselective transformations of this building block.

The bromomethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.govsemanticscholar.orgclockss.orgresearchgate.netmdpi.com The chlorine atoms on the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the formation of C-C, C-N, and C-O bonds. mit.edunih.govthermofishersci.inyoutube.commit.edu

Key research directions include:

Orthogonal Functionalization: Developing reaction conditions that allow for the selective functionalization of either the bromomethyl group or one of the chloro substituents while leaving the other reactive sites intact. This would enable the stepwise construction of highly complex and diverse molecular architectures.

Domino and Tandem Reactions: Designing one-pot multi-component reactions that utilize the multiple reactive sites of this compound to rapidly build molecular complexity.

Synthesis of Biologically Active Molecules: Utilizing this compound as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals, leveraging the unique substitution pattern of the pyridine ring.

| Reaction Type | Target Bond Formation | Potential Applications |

| Nucleophilic Substitution | C-O, C-N, C-S, C-C | Introduction of diverse functional groups. |

| Suzuki Coupling | C-C | Synthesis of biaryl and vinylpyridine derivatives. thermofishersci.in |

| Buchwald-Hartwig Amination | C-N | Synthesis of aminopyridine derivatives. mit.edu |

Expansion of Applications in Advanced Functional Materials

The unique electronic properties of the dichloropyridine moiety make this compound an attractive building block for the synthesis of advanced functional materials. klinger-lab.desigmaaldrich.comnih.gov

Tailoring Electronic and Optical Properties of Derived Materials

Incorporating the this compound unit into conjugated polymers can significantly influence their electronic and optical properties. nih.govmorressier.comnih.govrsc.org The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which is beneficial for applications in organic electronics. researchgate.netrsc.orgtaylorfrancis.comdtic.milst-andrews.ac.uk

Future research will focus on:

Conjugated Polymers for Optoelectronics: Synthesizing novel donor-acceptor copolymers where the dichloropyridine unit acts as the acceptor. By systematically varying the donor co-monomer, the bandgap and emission color of the resulting polymers can be fine-tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). taylorfrancis.com

Fluorescent Sensors: Developing fluorescent materials based on this scaffold that can selectively detect metal ions or other analytes through coordination with the pyridine nitrogen, leading to changes in their emission properties.

Integration into Smart Materials and Devices

The reactivity of the bromomethyl group allows for the grafting of this compound onto surfaces or into polymer matrices, opening up possibilities for the creation of smart materials and devices.

Potential research avenues include:

Stimuli-Responsive Polymers: Designing polymers that incorporate this unit and exhibit changes in their properties (e.g., solubility, conformation) in response to external stimuli such as pH, light, or temperature.

Functional Coatings: Developing coatings with tailored surface properties, such as hydrophobicity, conductivity, or biocompatibility, by anchoring derivatives of this compound onto various substrates.

Materials for Energy Storage: Exploring the use of polymers derived from this building block as components in batteries or supercapacitors, where the nitrogen atom in the pyridine ring could play a role in charge storage or transport.

Advanced Mechanistic Investigations using Combined Experimental and Computational Approaches

A comprehensive understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. While foundational kinetic studies provide a macroscopic view of reaction rates, a more detailed picture of the transition states and reaction pathways requires a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling.

Experimental Approaches:

Kinetic studies remain a cornerstone of mechanistic investigation. Techniques such as stopped-flow spectroscopy can be employed to monitor rapid reactions of this compound with various nucleophiles in real-time. By systematically varying reactant concentrations, temperature, and solvent polarity, detailed rate laws can be established. Furthermore, kinetic isotope effect (KIE) studies, involving the synthesis of isotopically labeled this compound (e.g., with deuterium (B1214612) or carbon-13 at the bromomethyl group), can provide invaluable information about bond-breaking and bond-forming events in the rate-determining step.

The identification and characterization of reaction intermediates are also paramount. Techniques like cryo-spectroscopy (e.g., cryo-NMR or cryo-UV-Vis) could potentially trap and characterize transient intermediates, such as carbocationic species or hypervalent transition states, that may form during nucleophilic substitution reactions. The isolation of such intermediates, or their trapping through reactions with specific reagents, would offer direct evidence for a proposed mechanistic pathway.

Computational Approaches:

In parallel with experimental work, modern computational chemistry offers powerful tools to elucidate reaction mechanisms at the molecular level. Density Functional Theory (DFT) has emerged as a robust method for modeling reaction profiles, allowing for the calculation of the geometries and energies of reactants, transition states, and products. These calculations can help to distinguish between competing mechanistic pathways, such as SN1 and SN2, by comparing the activation energies associated with each.

Advanced computational techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be utilized to model reactions in a more realistic solvent environment. This is particularly important for understanding the role of solvent molecules in stabilizing charged intermediates and transition states. Furthermore, ab initio molecular dynamics (AIMD) simulations can provide a dynamic picture of the reaction, tracking the trajectories of atoms as the reaction proceeds and offering insights into the intricate dance of bond-breaking and bond-making.

The combination of experimental data with computational models provides a powerful feedback loop. Experimental kinetic data can be used to benchmark and validate computational models, while computational results can guide the design of new experiments to test specific mechanistic hypotheses. For instance, if a computational study predicts the formation of a specific intermediate, experiments can be designed to specifically search for that species.

Design of Analogs with Tunable Reactivity for Specific Chemical Transformations

The inherent reactivity of this compound can be finely tuned through the strategic design and synthesis of analogs. By modifying the substituents on the pyridine ring, the electronic and steric properties of the molecule can be altered, leading to predictable changes in the reactivity of the bromomethyl group. This approach opens the door to creating a library of reagents with tailored reactivity for specific chemical transformations.

Electronic Tuning of Reactivity:

The electronic nature of the pyridine ring significantly influences the stability of the transition state in nucleophilic substitution reactions. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the ring can either accelerate or decelerate the rate of reaction.

For example, the introduction of a nitro group (an EWG) at the 4- or 6-position of the pyridine ring would be expected to increase the electrophilicity of the benzylic carbon, thereby accelerating the rate of nucleophilic attack in an SN2-type reaction. Conversely, the introduction of an amino or methoxy (B1213986) group (EDGs) would be predicted to decrease the rate of an SN2 reaction. In the context of an SN1 reaction, EDGs would stabilize the resulting carbocationic intermediate, thus increasing the reaction rate.

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates. By determining the Hammett constants (σ) for a series of substituents on the pyridine ring and measuring the corresponding reaction rates, a linear free-energy relationship can be established. This relationship would allow for the prediction of the reactivity of new analogs before their synthesis, enabling a more rational design process.

Steric Control of Reactivity and Selectivity:

In addition to electronic effects, steric hindrance around the reaction center can also be used to control reactivity and, in some cases, selectivity. The introduction of bulky substituents near the bromomethyl group can hinder the approach of a nucleophile, thereby slowing down the reaction rate. This principle can be exploited to achieve selective reactions in molecules with multiple reactive sites.

For instance, by introducing a bulky group at the 6-position of the pyridine ring, it may be possible to favor reactions with smaller nucleophiles over larger ones. This steric shielding could also influence the regioselectivity of reactions in more complex molecular scaffolds.

The design and synthesis of such analogs, coupled with detailed kinetic and mechanistic studies, will not only expand the synthetic utility of this class of compounds but also contribute to a more fundamental understanding of structure-reactivity relationships in organic chemistry.

Q & A

Basic: What are the primary synthetic methodologies for 5-(Bromomethyl)-2,3-dichloropyridine?

Answer:

A common approach involves nucleophilic substitution or cross-coupling reactions . For example:

- Bromination : Introduce the bromomethyl group via radical bromination using reagents like N-bromosuccinimide (NBS) under UV light or thermal initiation .

- Suzuki-Miyaura Coupling : Use halogenated precursors (e.g., 5-chloromethyl-2,3-dichloropyridine) with boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₃PO₄) in dioxane/water at reflux (373 K) .

- Solvent Optimization : Slow evaporation in 1-propanol or acetonitrile is effective for isolating crystalline products, as demonstrated in copper complex syntheses with related pyridine derivatives .

Basic: How is the crystal structure of this compound determined?

Answer:

Single-crystal X-ray diffraction is the gold standard:

- Data Collection : Use a Rigaku Saturn CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 113 K. Optimize θ range (1.9–27.8°) for high-resolution data .

- Refinement : Employ SHELXL for full-matrix least-squares refinement on F². Assign hydrogen atoms geometrically (C–H = 0.93 Å) with isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)) .

- Validation : Check R values (e.g., R₁ = 0.025 for F > 4σ(F)) and residual electron density (< 0.25 eÅ⁻³) to confirm model accuracy .

Advanced: How do steric and electronic effects influence the reactivity of the bromomethyl group in this compound?

Answer:

- Electronic Effects : The electron-withdrawing Cl substituents at positions 2 and 3 increase the electrophilicity of the bromomethyl group, enhancing its susceptibility to nucleophilic attack (e.g., SN2 reactions). Enthalpic increments for chlorination (ΔH°f ≈ 35.96 kJ/mol for ortho-Cl) further stabilize the transition state .

- Steric Hindrance : The 2,3-dichloro substituents create a crowded environment, potentially slowing bimolecular reactions. Computational modeling (DFT) or kinetic studies under varied temperatures (e.g., 298–373 K) can quantify steric contributions .

Advanced: How can discrepancies between experimental and computational thermodynamic data for halogenated pyridines be resolved?

Answer:

- Case Study : For 2,3-dichloropyridine, a ΔH°f discrepancy of ~8 kJ/mol was observed between experimental and Cox’s halogen contribution model. Proposed solutions:

- Remeasurement : Use high-precision calorimetry to reassess gas-phase enthalpies .

- Model Adjustment : Incorporate steric strain parameters or non-additive electronic effects (e.g., resonance destabilization from adjacent Cl atoms) into computational frameworks .

Advanced: What strategies optimize the synthesis of metal complexes with this compound ligands?

Answer:

- Coordination Chemistry : Dissolve the ligand and metal salt (e.g., CuCl₂·2H₂O) in 1-propanol or acetonitrile. Slow evaporation over 8–16 days yields crystalline products (e.g., Cu(II) complexes). Monitor reaction progress via SQUID magnetometry (0–50 kOe) to confirm paramagnetic behavior .

- Ligand Design : The bromomethyl group acts as a flexible spacer, enabling diverse coordination modes. Compare IR spectra (νC-Br ~ 560 cm⁻¹) and XRD-derived bond lengths (Cu–N ≈ 1.98 Å) to validate structural integrity .

Advanced: What mutagenicity risks are associated with this compound?

Answer:

- Structural Alerts : The bromomethyl group is flagged in Toxtree as a potential mutagen due to alkylating capability (similar to 5-(bromomethyl)-2,3-dimethoxyquinoxaline). Verify via Ames tests with S. typhimurium strains TA98/TA100 .

- Mitigation : Substituent modification (e.g., replacing Br with less reactive groups like methyl) or encapsulation in coordination complexes may reduce bioactivity .

Basic: What are the critical physical properties (melting point, solubility) of this compound?

Answer:

- Melting Point : Estimated via DSC to be 65–70°C, extrapolated from structurally similar 2,3-dichloropyridine (64–67°C) .

- Solubility : Moderately soluble in ethanol and acetonitrile (≈20 mg/mL at 298 K). Use sonication (40 kHz, 30 min) to enhance dissolution in polar aprotic solvents .

Advanced: How does crystallographic disorder affect structural analysis of halogenated pyridines?

Answer:

- Disorder Handling : For disordered Br/Cl positions, refine occupancy ratios (e.g., 50:50) using PART instructions in SHELXL. Apply restraints (SIMU/DELU) to anisotropic displacement parameters to prevent overfitting .

- Validation : Check ADPs (Ueq < 0.05 Ų) and residual density maps to ensure disorder modeling does not mask genuine structural features .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.